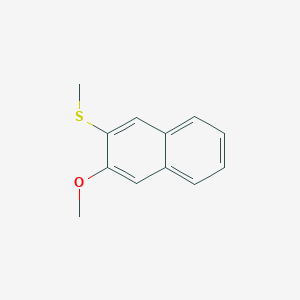
5-(Dimethylamino)pyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .
Synthesis Analysis
Boronic esters can be prepared through various methods, including the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is another method, though it’s not as well-developed .Molecular Structure Analysis
The molecular structure of boronic esters involves a boron atom bonded to two oxygen atoms and an organic group . The exact structure would depend on the specific organic group involved.Chemical Reactions Analysis
Boronic esters participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling to form carbon–carbon bonds . Protodeboronation, a process where the boron group is removed, can also occur .Applications De Recherche Scientifique
Analytical Challenges and Strategies Pinacolboronate esters, including derivatives such as 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester, are fundamental in the Suzuki coupling reaction, a pivotal process in organic synthesis for constructing complex molecules. The analysis of these esters poses significant challenges due to their reactive nature, leading to rapid hydrolysis. Innovative approaches, including the use of non-aqueous and aprotic diluents and reversed-phase separation with highly basic mobile phases, have been developed to stabilize and adequately analyze these compounds (Zhong et al., 2012).
Synthesis and Applications in Coupling Reactions The synthesis and utility of this compound and its analogs in Suzuki coupling reactions are well-documented. These compounds serve as essential intermediates in synthesizing various organic molecules, demonstrating broad applicability in organic synthesis. For instance, the successful application of these esters in creating electron-deficient pyridine derivatives via Suzuki couplings underscores their value in installing potent electron-withdrawing groups in organic frameworks (Batool et al., 2016).
Innovations in Boronic Ester Synthesis Research has also focused on developing environmentally benign and facile methods for synthesizing boronic esters from boronic acids, involving simple mechanochemical processes. This approach, which eschews solvents for a grinding method, highlights the evolving strategies towards more sustainable and efficient synthesis methods, beneficial for producing this compound and related compounds (Schnürch et al., 2007).
Fluorescence Enhancement and Sensing Applications Interestingly, the interaction of pyridinium boronic acids with diols, leading to cyclic boronate esters, has been explored for fluorescence enhancement. This property is potentially applicable in sensing technologies, where the formation of cyclic boronate esters with increased Lewis acidity can significantly enhance fluorescence, offering a pathway for developing new fluorescent sensors (Huang et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 5-(Dimethylamino)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound) transfers its organic group to the palladium catalyst . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . The reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organic group for the formation of the new carbon-carbon bond .
Pharmacokinetics
The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-11(16(5)6)9-15-8-10/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXOUTZAKECIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


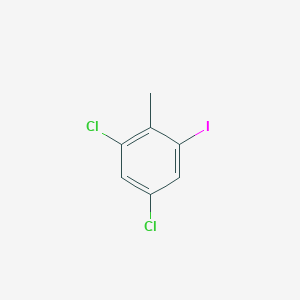
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

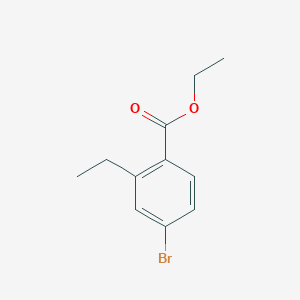

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)


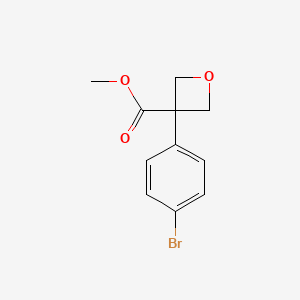
![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)
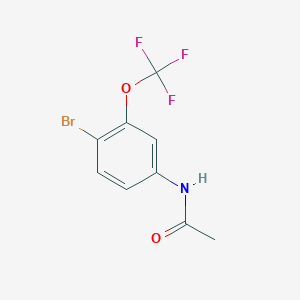
![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)
